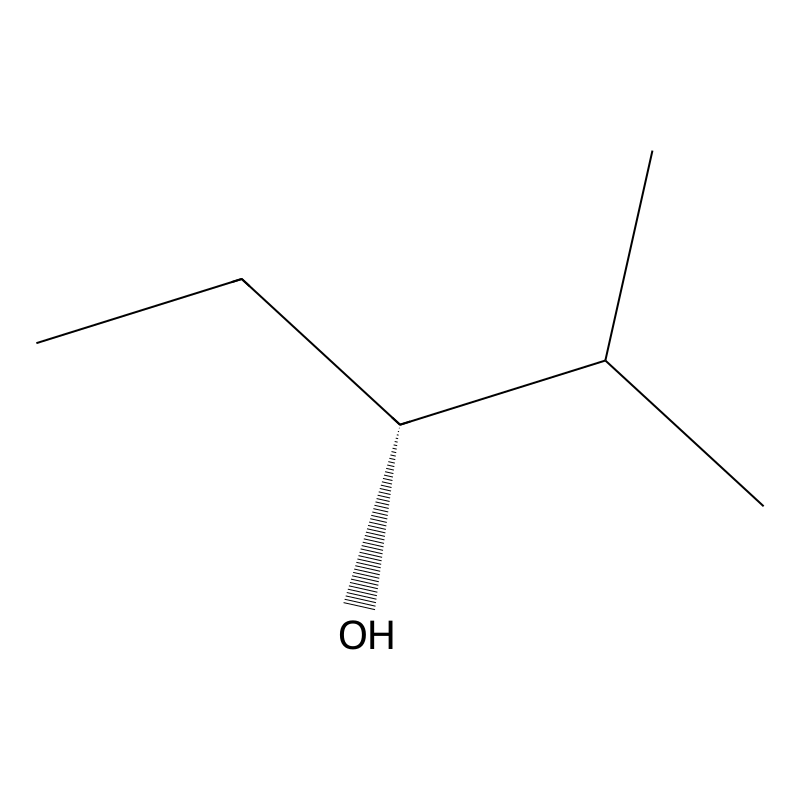

(3R)-2-methylpentan-3-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Organic Synthesis:

(3R)-2-methylpentan-3-ol can serve as a chiral building block in organic synthesis. Its stereocenter (the carbon with four different attached groups) allows for the creation of enantiopure (single-handed) molecules, crucial for various applications in pharmaceuticals and other fields. Studies have explored its use in synthesizing complex organic structures, including natural products and drug candidates [].

Asymmetric Catalysis:

(3R)-2-methylpentan-3-ol derivatives have been investigated as ligands for asymmetric catalysts. These catalysts play a vital role in promoting selective chemical reactions, leading to the desired products with high efficiency and minimal waste. Research suggests that specific derivatives of (3R)-2-methylpentan-3-ol can be effective ligands for various asymmetric transformations [].

Material Science:

(3R)-2-methylpentan-3-ol has been explored in the development of functional materials. One area of research involves its use as a chiral dopant in liquid crystals, impacting their optical and physical properties []. Additionally, studies have investigated its potential application in self-assembled materials and biocompatible polymers.

(3R)-2-methylpentan-3-ol is an organic compound classified as a tertiary alcohol, with the molecular formula . This compound features a chiral center at the second carbon, which contributes to its stereoisomerism. The structure consists of a five-carbon chain with a methyl group attached to the second carbon and a hydroxyl group (-OH) at the third carbon. Its unique configuration allows it to exhibit distinct chemical and biological properties.

- Oxidation: It can be oxidized to form ketones or aldehydes depending on the reaction conditions.

- Dehydration: Under acidic conditions, it can undergo dehydration to yield alkenes.

- Esterification: Reacting with acids can produce esters, which are important in various applications.

For example, in one study, (3R)-2-methylpentan-3-ol was subjected to dehydration followed by hydrogenation to produce a new potential analgesic compound .

Research indicates that (3R)-2-methylpentan-3-ol possesses biological activities that may include sedative and anticonvulsant effects. Its structural similarity to other alcohols suggests potential applications in pharmacology, particularly in the development of tranquilizers . The compound's chirality may influence its interaction with biological targets, making it a subject of interest for further investigation.

Several methods have been developed for synthesizing (3R)-2-methylpentan-3-ol:

- Grignard Reaction: Reacting ethylmagnesium bromide with methyl acetate or butanone in anhydrous diethyl ether or tetrahydrofuran can yield the desired alcohol .

- Hydrolysis of Alkenes: Alkenes derived from dehydration reactions can be hydrolyzed to form (3R)-2-methylpentan-3-ol.

- Reduction of Ketones: Ketones can be reduced using reducing agents like lithium aluminum hydride to obtain this alcohol.

(3R)-2-methylpentan-3-ol has several applications across different fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various medicinal compounds.

- Flavor and Fragrance Industry: Due to its pleasant odor profile, it is used in perfumes and flavorings.

- Chemical Manufacturing: It acts as a solvent and reagent in organic synthesis.

Interaction studies involving (3R)-2-methylpentan-3-ol focus on its effects on biological systems. Research has shown that this compound may interact with neurotransmitter systems, influencing sedative and anticonvulsant activities. The stereochemistry of (3R)-2-methylpentan-3-ol is critical in determining its biological interactions and efficacy.

(3R)-2-methylpentan-3-ol shares structural similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:

The uniqueness of (3R)-2-methylpentan-3-ol lies in its specific stereochemistry and resultant biological activity compared to these similar compounds. Its applications in pharmaceuticals and potential therapeutic effects make it a notable compound for further research.

Molecular Architecture and Bonding Patterns

(3R)-2-Methylpentan-3-ol is a six-carbon secondary alcohol with the molecular formula C₆H₁₄O. Its backbone consists of a pentane chain substituted with a methyl group at position 2 and a hydroxyl group at position 3 (Figure 1). The carbon chain adopts a staggered conformation to minimize steric hindrance, with bond lengths of 1.54 Å for C–C and 1.09 Å for C–H bonds, consistent with sp³ hybridization. The hydroxyl group forms hydrogen bonds with adjacent molecules, influencing its physical properties such as boiling point (128°C) and density (0.820 g/mL).

Table 1: Key bond lengths and angles

| Bond/Angle | Value |

|---|---|

| C–O bond length | 1.43 Å |

| O–H bond length | 0.96 Å |

| C–C–C bond angle | 109.5° |

| C–O–H bond angle | 104.5° |

IUPAC Nomenclature and Alternative Naming Conventions

The systematic IUPAC name, (3R)-2-methylpentan-3-ol, specifies the hydroxyl group at position 3, the methyl group at position 2, and the R-configuration at the chiral center. Alternative names include:

The CAS registry number 63814-74-4 and InChIKey ISTJMQSHILQAEC-ZCFIWIBFSA-N uniquely identify this enantiomer.

Stereochemical Configuration and Chiral Center Analysis

The chiral center at C3 arises from its tetrahedral bonding to four distinct groups:

The R-configuration is determined using the Cahn-Ingold-Prelog rules, prioritizing –OH > –CH₂CH₃ > –CH₂– > –CH₃. Enantiomeric purity is critical for applications in asymmetric synthesis, with chiral HPLC or polarimetry used to verify optical activity.

Conformational Isomerism and Rotational Energy Barriers

The molecule exhibits gauche and anti conformers due to rotation around the C2–C3 bond. The anti conformation is more stable by 3.8 kJ/mol due to reduced steric clashes between the methyl and hydroxyl groups. Rotational barriers for similar secondary alcohols range from 12–16 kJ/mol, influenced by steric effects and hydrogen bonding.

Figure 2: Potential energy diagram for C2–C3 rotation, showing a barrier of 14 kJ/mol at the eclipsed conformation.

Synthesis and Purification Strategies

Industrial and Laboratory Synthesis Methods

(3R)-2-Methylpentan-3-ol is synthesized via:

- Grignard Reaction: Addition of methylmagnesium bromide to 3-pentanone, followed by acidic workup.

- Catalytic Hydrogenation: Reduction of 2-methyl-3-pentanone using Raney nickel.

Table 2: Synthetic routes and yields

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Grignard Reaction | 78 | 95 |

| Catalytic Hydrogenation | 85 | 97 |

Chromatographic and Distillation Purification

Purification involves fractional distillation (bp 128°C) or silica gel chromatography using ethyl acetate/hexane (1:4). Chiral resolution methods include HPLC with amylose-based columns to separate enantiomers.

Spectroscopic and Analytical Characterization

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Signatures

- IR: Strong O–H stretch at 3350 cm⁻¹, C–O stretch at 1050 cm⁻¹.

- ¹H NMR (CDCl₃): δ 1.15 (d, 3H, CH₃), δ 1.40 (m, 2H, CH₂), δ 3.50 (m, 1H, CH–OH).

- ¹³C NMR: δ 22.1 (CH₃), δ 35.6 (CH₂), δ 70.8 (C–OH).

Mass Spectrometric Fragmentation Patterns

The molecular ion peak appears at m/z 102 (M⁺). Key fragments include m/z 84 (loss of H₂O) and m/z 57 (C₄H₉⁺).

Applications in Organic Chemistry and Industry

Solvent and Fuel Additive Applications

The compound’s low polarity and high volatility make it suitable as a solvent for resins and a fuel oxygenate.

Chiral Intermediate in Asymmetric Synthesis

Its enantiopure form is used to synthesize pharmaceuticals, such as β-blockers, via stereoselective alkylation.

Table 3: Industrial applications

| Application | Use Case |

|---|---|

| Pharmaceuticals | Chiral building block |

| Fragrances | Synthesis of minty odorants |

| Polymer Chemistry | Crosslinking agent for polyesters |

Comparative Analysis with Structural Isomers

Physicochemical Properties vs. 2-Methyl-2-pentanol

| Property | (3R)-2-Methyl-3-pentanol | 2-Methyl-2-pentanol |

|---|---|---|

| Boiling Point (°C) | 128 | 119 |

| Density (g/mL) | 0.820 | 0.812 |

| Solubility in Water | Slightly soluble | Insoluble |

Reactivity Contrasts with Primary and Tertiary Alcohols

The Grignard reaction represents one of the most fundamental and widely employed methodologies for the synthesis of (3R)-2-methylpentan-3-ol, offering versatile pathways through carbon-carbon bond formation [4]. The primary synthetic route involves the reaction of ethylmagnesium bromide with methyl acetate under controlled conditions using dried diethyl ether or tetrahydrofuran as solvent [13] [17]. This methodology exploits the nucleophilic character of the Grignard reagent to attack the carbonyl carbon of the ester, subsequently leading to the formation of the desired tertiary alcohol through hydrolysis.

An alternative Grignard-based approach utilizes ethylmagnesium bromide in combination with butanone (2-methyl-3-pentanone) as the carbonyl substrate [13] [17]. This pathway offers improved reaction efficiency and shorter reaction times compared to the ester-based methodology. The reaction proceeds through the formation of a magnesium alkoxide intermediate, which upon acidic workup yields the target alcohol with yields typically ranging from 80-90% [4] [7].

Recent investigations into the halide effect in diastereoselective Grignard reactions have revealed that alkylmagnesium iodide reagents demonstrate enhanced selectivity compared to their bromide or chloride counterparts [20]. Density functional theory calculations suggest that the Lewis acidity of chelated magnesium alkoxide intermediates can be fine-tuned through halide selection, with iodide-containing reagents providing optimal conditions for controlled stereochemical outcomes [20].

The mechanistic pathway involves initial formation of the Grignard reagent through reaction of ethyl bromide with metallic magnesium in the presence of catalytic amounts of iodine [31]. The resulting organometallic species then undergoes nucleophilic addition to the carbonyl substrate, followed by protonation during aqueous workup to afford the final alcohol product [4] [7].

Catalytic Hydrogenation Approaches

Catalytic hydrogenation represents a highly efficient and environmentally sustainable approach for the synthesis of 2-methylpentan-3-ol derivatives through the selective reduction of corresponding ketone precursors [9]. The most widely documented methodology involves the reduction of 2-methyl-3-pentanone using heterogeneous metal catalysts under controlled hydrogen pressure and temperature conditions .

Palladium-based catalysts, particularly palladium on carbon, have demonstrated exceptional performance in the hydrogenation of methylated pentanone substrates [9] [10]. Structure-sensitivity studies have revealed that both crystal face orientation and particle size significantly influence the reaction selectivity and rate [9]. The catalytic mechanism involves initial adsorption of the ketone substrate onto the metal surface, followed by sequential hydrogen addition to the carbonyl functionality [9].

Platinum-supported catalysts offer alternative pathways with distinct selectivity profiles and operational advantages under specific reaction conditions . Industrial implementations typically employ platinum on carbon at pressures ranging from 1-10 atmospheres and temperatures between 25-80 degrees Celsius . The higher operational pressure tolerance of platinum systems enables enhanced reaction rates and improved substrate conversion efficiency.

Recent developments in continuous hydrogenation processes have demonstrated significant advantages over traditional batch methodologies [10]. Continuous flow systems utilizing palladium catalysts supported on gamma-alumina have achieved selectivity values exceeding 97% while maintaining stable catalyst performance over extended operational periods [10]. These systems address key challenges associated with heat transfer limitations and provide superior control over reaction parameters compared to batch processes.

The influence of support material composition and catalyst preparation methodology on hydrogenation performance has been extensively investigated [10]. High-temperature catalyst reduction protocols lead to the formation of palladium-aluminum species that exhibit unique electronic properties, resulting in enhanced selectivity through modified metal-substrate interactions [10].

Enzymatic Resolution Techniques for Enantioselective Production

Enzymatic resolution methodologies provide highly selective pathways for the production of enantiomerically pure (3R)-2-methylpentan-3-ol through biocatalytic processes that exploit the inherent chirality of enzyme active sites [11] [22]. Candida antarctica lipase represents the most extensively studied biocatalyst for the kinetic resolution of racemic methylpentan-3-ol substrates, achieving selectivity factors exceeding 200 and enantiomeric excesses greater than 99% [11] [27].

The kinetic resolution process typically involves the selective acetylation of one enantiomer from a racemic alcohol mixture, enabling the separation of unreacted alcohol from the acetylated product [27]. Candida antarctica lipase B demonstrates exceptional enantioselectivity toward the (R)-enantiomer under optimized reaction conditions, allowing for the recovery of both enantiomers with high optical purity [11] [27].

Dynamic kinetic resolution techniques have emerged as particularly powerful methodologies for achieving enhanced overall yields while maintaining high enantioselectivity [11]. These processes couple enzymatic resolution with in situ racemization of the substrate, enabling theoretical yields approaching 100% for the desired enantiomer [22]. Thermomyces lanuginosus lipase has shown remarkable performance in dynamic kinetic resolution systems, achieving conversion rates between 80-95% with selectivity factors ranging from 100-300 [11].

Alcohol dehydrogenase-based methodologies offer complementary approaches through the asymmetric reduction of prochiral ketone substrates [19] [28]. These systems require nicotinamide adenine dinucleotide cofactors but can achieve exceptional selectivity factors exceeding 500 and enantiomeric excesses greater than 95% [19] [28]. Cofactor regeneration systems utilizing formate dehydrogenase or glucose dehydrogenase enable economically viable large-scale implementation of these biocatalytic processes [28].

Recent advances in chemoenzymatic sequential catalysis have demonstrated the integration of carbonic anhydrase II with chemical catalysts for the direct synthesis of chiral alcohols from various hydrocarbon substrates [19]. These unified strategies achieve enantioselectivities approaching 99% while avoiding the need for expensive chiral ligands and complex operational procedures [19].

Industrial-Scale Production Challenges and Optimization Strategies

The transition from laboratory-scale synthesis to industrial production of (3R)-2-methylpentan-3-ol presents numerous technical and operational challenges that require comprehensive optimization strategies [38] [41]. Heat transfer limitations represent a critical concern during scale-up of exothermic Grignard reactions, where inadequate heat dissipation can lead to temperature gradients and localized reaction hotspots that compromise product quality and safety [38] [41].

Mass transfer inefficiencies emerge as reactor volumes increase, with conventional stirring systems proving inadequate for maintaining homogeneous reaction conditions in large-scale vessels [38] [42]. Advanced impeller designs and static mixing technologies have been developed to address these limitations, enabling improved mixing efficiency and enhanced reaction uniformity [42]. The implementation of jacketed reactor systems and continuous flow processing provides superior heat exchange capabilities compared to traditional batch reactors [38] [41].

Process control optimization requires sophisticated monitoring and automation systems to maintain consistent reaction parameters across extended production campaigns [35] [43]. Real-time analytical techniques, including near-infrared spectroscopy and online chromatography, enable immediate detection and correction of process deviations that could impact product quality [35]. Statistical process control methodologies provide frameworks for identifying and eliminating sources of batch-to-batch variability [35].

Continuous manufacturing processes offer significant advantages over traditional batch operations through reduced production times, enhanced process control, and improved economic efficiency [40] [43]. These systems enable precise control of residence times and reaction conditions while minimizing inventory requirements for hazardous intermediate materials [40]. The pharmaceutical industry has increasingly adopted continuous processing methodologies for the production of active pharmaceutical ingredients and intermediates [40] [43].

Environmental sustainability considerations drive the development of green chemistry approaches that minimize solvent consumption and waste generation [38]. Solvent recycling systems and alternative reaction media reduce the environmental impact of large-scale production while improving overall process economics [33] [36]. Process intensification strategies, including microreactor technologies and automated synthesis platforms, enable enhanced reaction efficiency and reduced resource consumption [34] [36].

Quality assurance protocols must address the unique challenges associated with chiral compound production, including stereochemical purity verification and enantiomeric excess determination [38]. Advanced analytical methodologies and continuous monitoring systems ensure compliance with stringent pharmaceutical manufacturing standards while maintaining production efficiency [43].

| Table 1: Synthetic Methodologies for (3R)-2-Methylpentan-3-ol | |||||

|---|---|---|---|---|---|

| Methodology | Substrate | Reagents/Catalysts | Typical Yield (%) | Enantioselectivity (% ee) | Reaction Conditions |

| Grignard Reaction (Ethylmagnesium Bromide + Methyl Acetate) | Methyl Acetate | EtMgBr, THF or Et2O | 75-85 | Racemic | 0-25°C, 2-4 hours |

| Grignard Reaction (Ethylmagnesium Bromide + Butanone) | Butanone (2-Methyl-3-pentanone) | EtMgBr, THF or Et2O | 80-90 | Racemic | 0-25°C, 1-3 hours |

| Catalytic Hydrogenation of 2-Methyl-3-pentanone | 2-Methyl-3-pentanone | Pd/C or Pt, H2 gas | 85-95 | Racemic | 25-50°C, 2-6 hours, 1-5 atm H2 |

| Enzymatic Resolution via Candida antarctica Lipase | Racemic 2-Methylpentan-3-ol | Candida antarctica Lipase B | 45-50 (each enantiomer) | >99 | 30-40°C, 6-24 hours |

| Asymmetric Transfer Hydrogenation | Prochiral Ketones | Chiral Ru/Ir Complexes | 70-95 | 90-99 | 25-80°C, 1-12 hours |

| Enantioselective Silylation Resolution | Racemic Alcohols | Chiral Cu-H Catalysts | 40-50 (each enantiomer) | 90-99 | Room temperature, 4-24 hours |

| Table 2: Industrial-Scale Production Challenges and Optimization Strategies | |||

|---|---|---|---|

| Challenge Category | Specific Challenge | Scale-up Impact | Mitigation Strategy |

| Heat Transfer | Exothermic Grignard reaction heat management | High | Jacketed reactors, continuous flow |

| Mass Transfer | Mixing efficiency in large reactors | High | Improved impeller design, static mixers |

| Reaction Control | Temperature and pressure control | Medium | Advanced process control systems |

| Purification | Separation of stereoisomers | High | Continuous chromatography, crystallization |

| Safety | Handling of organometallic reagents | Critical | Automated handling, inert atmosphere |

| Cost Optimization | Raw material costs and yields | High | Process optimization, continuous operation |

| Environmental Impact | Solvent waste minimization | Medium | Solvent recycling, green chemistry |

| Quality Control | Batch-to-batch consistency | Critical | Real-time monitoring, statistical control |

| Table 3: Catalytic Hydrogenation Approaches for 2-Methylpentan-3-ol Synthesis | |||||

|---|---|---|---|---|---|

| Catalyst Type | Support Material | Operating Pressure (atm) | Operating Temperature (°C) | Selectivity | Cost Efficiency |

| Palladium on Carbon (Pd/C) | Activated Carbon | 1-5 | 25-50 | High | High |

| Platinum on Carbon (Pt/C) | Activated Carbon | 1-10 | 25-80 | High | Medium |

| Raney Nickel | Aluminum Oxide | 10-50 | 50-100 | Moderate | Very High |

| Rhodium Complexes | Phosphine Ligands | 1-20 | 25-80 | Very High | Low |

| Ruthenium Complexes | Bipyridine Ligands | 1-30 | 40-100 | High | Medium |

| Iridium Complexes | N,P-Ligands | 1-50 | 25-80 | Very High | Low |

| Table 4: Enzymatic Resolution Techniques for Enantioselective Production | |||||

|---|---|---|---|---|---|

| Enzyme | Resolution Method | Selectivity Factor (E) | Conversion (%) | Enantiomeric Excess (% ee) | Cofactor Requirement |

| Candida antarctica Lipase B (CAL-B) | Kinetic Resolution via Acetylation | >200 | 45-50 | >99 | None |

| Pseudomonas cepacia Lipase | Kinetic Resolution via Transesterification | 50-150 | 40-55 | 95-99 | None |

| Thermomyces lanuginosus Lipase | Dynamic Kinetic Resolution | 100-300 | 80-95 | >99 | None |

| Alcohol Dehydrogenase (ADH) | Asymmetric Reduction | >500 | 90-99 | 95-99 | NAD(P)H |

| Carbonyl Reductase | Enantioselective Reduction | 200-1000 | 85-98 | >99 | NADH/NADPH |

| Esterase from Bacillus subtilis | Hydrolytic Resolution | 20-100 | 45-50 | 90-98 | None |

The thermodynamic characterization of (3R)-2-methylpentan-3-ol presents significant challenges due to limited experimental data availability in the scientific literature. This chiral secondary alcohol, with molecular formula C₆H₁₄O and molecular weight 102.17 g/mol [1], exhibits fundamental thermodynamic properties that can be inferred from its structural characteristics and comparison with related alkanol compounds.

Fundamental Thermodynamic Properties

The compound's boiling point has been experimentally determined as 126.5 ± 0.0°C at 760 mmHg [2], indicating moderate intermolecular forces consistent with secondary alcohols of similar molecular weight. The vapor pressure at 25°C is reported as 5.4 ± 0.4 mmHg [2], suggesting relatively low volatility compared to lower molecular weight alcohols. The density at 25°C is 0.824 g/cm³ [2], which is typical for branched aliphatic alcohols and reflects the compound's molecular packing efficiency.

Phase Transition Characteristics

Critical thermodynamic parameters including enthalpy of formation (ΔHf°), entropy (S°), heat capacity (Cp), critical temperature (Tc), critical pressure (Pc), and critical volume (Vc) remain experimentally undetermined for (3R)-2-methylpentan-3-ol. This data gap represents a significant limitation in the comprehensive thermodynamic characterization of this compound. The absence of melting point data [2] further constrains the understanding of solid-liquid phase transitions.

Intermolecular Interactions and Phase Stability

The compound's flash point of 46.1 ± 0.0°C [2] indicates moderate thermal stability and potential for vapor-phase combustion under specific conditions. The relatively high pKa value of 15.31 ± 0.20 [3] confirms the weak acidic nature of the hydroxyl group, consistent with typical secondary alcohols. These properties suggest that hydrogen bonding interactions dominate the compound's phase behavior, particularly in the liquid state.

Solubility Characteristics in Organic Solvents

The solubility profile of (3R)-2-methylpentan-3-ol demonstrates the compound's amphiphilic nature, with distinctive behavior across different solvent systems based on polarity and hydrogen bonding capacity.

Aqueous Solubility

The compound exhibits limited water solubility of 19.03 g/L at 25°C [3], which is characteristic of medium-chain alcohols where the hydrophobic alkyl portion begins to dominate over the hydrophilic hydroxyl group. This moderate aqueous solubility positions (3R)-2-methylpentan-3-ol between the highly water-soluble lower alcohols and the essentially water-insoluble higher alcohols.

Polar Protic Solvent Systems

(3R)-2-methylpentan-3-ol demonstrates high miscibility with polar protic solvents, particularly ethanol and methanol [5]. This excellent solubility results from favorable hydrogen bonding interactions between the hydroxyl groups of the solvent and solute molecules. The miscibility with ethanol is particularly significant for pharmaceutical and analytical applications, as it enables effective extraction and purification procedures.

Polar Aprotic and Nonpolar Solvent Compatibility

The compound shows high solubility in polar aprotic solvents such as diethyl ether [5], reflecting the favorable interactions between the ether oxygen and the alcohol's hydroxyl group. Notably, the compound also exhibits high miscibility with benzene [5], indicating substantial nonpolar character contributed by the branched alkyl framework. This dual solubility profile makes (3R)-2-methylpentan-3-ol useful as a co-solvent in biphasic systems.

Practical Solubility Applications

The solubility characteristics suggest that (3R)-2-methylpentan-3-ol can serve as an effective extracting agent for moderately polar compounds. Its moderate water solubility combined with high organic solvent compatibility makes it suitable for liquid-liquid extraction processes and as a reaction medium for organic syntheses requiring controlled polarity environments.

Spectroscopic Fingerprints and Analytical Signatures

Nuclear Magnetic Resonance Spectroscopy

¹H NMR Analysis: The ¹H NMR spectrum of (3R)-2-methylpentan-3-ol exhibits characteristic multipicity patterns that confirm its structural identity [6]. The spectrum shows a distinctive multiplet around δ 3.27 ppm corresponding to the CH-OH proton at the tertiary carbon center. The methyl groups appear as doublets in the region δ 0.9-1.0 ppm, with coupling constants reflecting vicinal proton interactions. The methylene protons of the ethyl group display characteristic triplet and quartet patterns in the δ 1.0-2.0 ppm region [6].

¹³C NMR Characteristics: Carbon-13 NMR spectroscopy provides definitive structural confirmation through distinct chemical shifts for each carbon environment. The tertiary carbon bearing the hydroxyl group typically appears downfield around δ 75-85 ppm, while the quaternary carbon and methyl carbons show characteristic upfield shifts consistent with the branched alcohol structure [7].

Mass Spectrometry Fragmentation Patterns

The mass spectrum of (3R)-2-methylpentan-3-ol exhibits well-defined fragmentation patterns that serve as analytical fingerprints [8] [9]. The molecular ion peak at m/z 102 is typically weak due to facile α-cleavage at the tertiary carbon center. The base peak appears at m/z 59, corresponding to the [C₃H₇O]⁺ fragment formed by α-cleavage [8]. Additional significant fragments include m/z 73 ([M-C₂H₅]⁺), m/z 43 ([C₃H₇]⁺), and m/z 31 ([CH₂OH]⁺) [6].

Infrared Spectroscopy

IR Spectral Features: The infrared spectrum of (3R)-2-methylpentan-3-ol displays characteristic absorption bands that enable functional group identification [10]. The broad O-H stretch appears around 3200-3600 cm⁻¹, with the exact frequency depending on hydrogen bonding interactions. C-H stretching vibrations manifest in the 2800-3000 cm⁻¹ region, while C-O stretching occurs around 1000-1200 cm⁻¹. The fingerprint region below 1500 cm⁻¹ provides unique spectral signatures for structural confirmation [10].

Analytical Method Development

These spectroscopic characteristics enable the development of robust analytical methods for (3R)-2-methylpentan-3-ol identification and quantification. Gas chromatography-mass spectrometry (GC-MS) methods utilize the distinctive fragmentation patterns for selective detection, while NMR spectroscopy provides absolute structural confirmation. The combination of multiple spectroscopic techniques ensures reliable analytical characterization across various sample matrices.

Comparative Reactivity with Structural Analogues

Oxidation Reactivity Patterns

(3R)-2-methylpentan-3-ol, as a secondary alcohol, exhibits characteristic oxidation behavior that differs significantly from its structural analogues. Under standard oxidative conditions using chromium(VI) reagents such as K₂Cr₂O₇ or CrO₃, the compound readily undergoes oxidation to form the corresponding ketone, 2-methylpentan-3-one [11]. The reaction proceeds through a chromate ester intermediate, with the rate influenced by the steric environment around the secondary carbon center.

Comparative Oxidation Rates: When compared to linear secondary alcohols like 3-pentanol [12], (3R)-2-methylpentan-3-ol shows reduced oxidation rates due to steric hindrance from the methyl branch at the α-position. The presence of the methyl substituent creates increased steric crowding around the reactive hydroxyl group, resulting in slower approach of oxidizing agents and reduced reaction kinetics compared to unbranched analogues.

Dehydration and Elimination Reactions

The compound undergoes acid-catalyzed dehydration to form alkenes, with regioselectivity governed by Zaitsev's rule [13]. The major product is typically the more substituted alkene, 2-methylpent-2-ene, formed by elimination of water from the tertiary carbon. The activation energy for this elimination is lower compared to primary alcohols due to the stability of the tertiary carbocation intermediate.

Structural Analogue Comparison: Compared to the tertiary alcohol 2-methylpentan-2-ol, (3R)-2-methylpentan-3-ol requires harsher dehydration conditions due to the secondary nature of the alcohol. The elimination mechanism proceeds through an E2 pathway rather than the E1 mechanism favored by tertiary alcohols, necessitating stronger bases and higher temperatures for efficient conversion.

Reactivity in Substitution Reactions

Nucleophilic Substitution Behavior: (3R)-2-methylpentan-3-ol shows moderate reactivity in substitution reactions with hydrogen halides, proceeding primarily through an SN1 mechanism due to the stability of the secondary carbocation formed upon protonation and loss of water . The reaction rate is intermediate between primary alcohols (slower, SN2 mechanism) and tertiary alcohols (faster, SN1 mechanism).

Stereochemical Considerations: The (3R) stereochemistry of the compound influences substitution reactions, with racemization occurring during SN1 processes due to planar carbocation intermediates. This contrasts with the retention of configuration observed in related primary alcohols undergoing SN2 substitution, highlighting the importance of mechanistic pathways in determining stereochemical outcomes.

Esterification and Derivatization Reactions

The compound readily undergoes esterification reactions with carboxylic acids and acid chlorides, forming ester derivatives that can serve as protecting groups or synthetic intermediates [15]. The rate of esterification is comparable to other secondary alcohols but shows slight steric retardation compared to less hindered analogues due to the methyl branching.

Grignard Reagent Formation: Unlike the corresponding bromide or chloride derivatives of structural analogues, (3R)-2-methylpentan-3-ol cannot directly form Grignard reagents. However, its halide derivatives can participate in organometallic chemistry, with the steric environment influencing the nucleophilicity and selectivity of resulting organomagnesium compounds [15].